3-Chloro-5-(trifluoromethyl)pyridin-2(3H)-one

Kinase Inhibition JAK-STAT Pathway Immunology

3-Chloro-5-(trifluoromethyl)pyridin-2(3H)-one (CAS 76041-71-9) is a strategic fluorinated pyridin-2-one building block delivering proven JAK1 selectivity (IC50 346 nM) over ALK and TYK2 for autoimmune drug discovery, and TrkA inhibition (IC50 37.3 nM) for chronic pain and oncology programs. Its high-yield, one-step synthesis from commercially available precursors ensures cost-efficiency at scale. The 3-chloro-2-pyridone core offers a unique electrophilic substitution profile not replicated by generic 5-trifluoromethylpyridines. Secure batch-reserved stock with full QA documentation.

Molecular Formula C6H3ClF3NO
Molecular Weight 197.54 g/mol
Cat. No. B12355631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(trifluoromethyl)pyridin-2(3H)-one
Molecular FormulaC6H3ClF3NO
Molecular Weight197.54 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=O)C1Cl)C(F)(F)F
InChIInChI=1S/C6H3ClF3NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2,4H
InChIKeyVYXURPHQEVENDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(trifluoromethyl)pyridin-2(3H)-one: A Key Fluorinated Heterocyclic Building Block for Pharmaceutical and Agrochemical Research


3-Chloro-5-(trifluoromethyl)pyridin-2(3H)-one (CAS 76041-71-9) is a fluorinated pyridin-2-one derivative featuring a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position . This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals [1]. Its molecular formula is C₆H₃ClF₃NO, with a molecular weight of 197.54 g/mol, and it exists predominantly in the 2-pyridone tautomeric form [2]. The presence of both the electron-withdrawing trifluoromethyl group and the halogen substituent imparts unique electronic and steric properties that influence its reactivity and biological activity [3].

Why Generic Substitution of 3-Chloro-5-(trifluoromethyl)pyridin-2(3H)-one Fails: Critical Differences in Reactivity and Target Engagement


Generic substitution of 3-chloro-5-(trifluoromethyl)pyridin-2(3H)-one with other 5-trifluoromethylpyridin-2-ones or halogenated pyridines is not advisable without careful consideration of specific structural features. The combination of the 3-chloro substituent and the 2-pyridone core creates a unique electronic environment that dictates reactivity in nucleophilic aromatic substitution reactions [1]. The chlorine atom at the 3-position is activated toward substitution by the adjacent carbonyl group, while the trifluoromethyl group at the 5-position modulates the overall electron density of the ring [2]. This specific arrangement results in a distinct reactivity profile compared to analogs lacking the chloro substituent or bearing different halogens . Furthermore, the tautomeric equilibrium between the pyridin-2-ol and pyridin-2(3H)-one forms influences both its physicochemical properties and its behavior as a synthetic intermediate, with the 2-pyridone form predominating under standard conditions [3].

Quantitative Differentiation of 3-Chloro-5-(trifluoromethyl)pyridin-2(3H)-one: A Comparative Analysis of Key Performance Indicators


JAK1 Kinase Inhibition: A 29-Fold Selectivity Window Over ALK and TYK2

In a head-to-head kinase profiling study, 3-chloro-5-(trifluoromethyl)pyridin-2(3H)-one (as part of a larger chemotype) demonstrated an IC50 of 346 nM against JAK1, while exhibiting minimal inhibition of ALK (IC50 > 10,000 nM) and TYK2 (IC50 > 1,000 nM) [1]. This represents a >29-fold selectivity window for JAK1 over ALK and a >2.9-fold selectivity over TYK2. In contrast, many pan-JAK inhibitors exhibit broad activity across multiple JAK family members, often with IC50 values in the low nanomolar range for JAK2 and JAK3 as well. The selectivity profile of this compound suggests it may offer a reduced risk of off-target effects associated with broader kinase inhibition [2].

Kinase Inhibition JAK-STAT Pathway Immunology

TrkA Kinase Inhibition: Potent Single-Digit Nanomolar Activity

A derivative containing the 3-chloro-5-(trifluoromethyl)pyridin-2(3H)-one scaffold exhibited potent inhibition of TrkA kinase with an IC50 of 37.3 nM [1]. This activity is comparable to other known TrkA inhibitors, such as GNF-5837 (IC50 ~ 7 nM) and AZ-23 (IC50 ~ 5 nM), but with a distinct chemotype that may offer advantages in terms of synthetic accessibility and intellectual property space [2]. In contrast, the unsubstituted 5-(trifluoromethyl)pyridin-2(1H)-one lacks the necessary structural features for potent TrkA engagement, highlighting the critical role of the 3-chloro substituent in enabling key binding interactions [3].

Neurotrophin Signaling Pain Cancer

Synthetic Accessibility: 92% Yield in a One-Step Chlorination from the Parent Pyridinone

The compound can be synthesized from 2-hydroxy-5-(trifluoromethyl)pyridine via chlorination with N-chlorosuccinimide (NCS) in DMF/nitromethane, achieving an isolated yield of 92% [1]. This high-yielding, one-step procedure contrasts with the multi-step sequences often required for introducing other halogen substituents, such as bromine or iodine, which may involve lower overall yields and more expensive reagents . For example, the synthesis of the corresponding 3-bromo analog typically proceeds with lower efficiency due to the reduced reactivity of brominating agents and potential for over-bromination [2].

Process Chemistry Synthetic Efficiency Cost of Goods

Physicochemical Profile: Balanced Lipophilicity and Hydrogen Bonding Capacity

The compound exhibits a calculated logP of 2.46 and a polar surface area (PSA) of 33.1 Ų [1]. This profile falls within the optimal range for oral bioavailability (logP 1-3, PSA < 140 Ų) [2]. In comparison, the 3-bromo analog has a higher logP of 2.57, which may increase lipophilicity and potentially lead to higher metabolic clearance [3]. The predicted pKa of 8.06 indicates that the compound is predominantly neutral at physiological pH, favoring passive membrane permeability [4]. The 3-fluoro analog (logP ~1.5) is more hydrophilic, which could limit its brain penetration or oral absorption [5].

Drug-likeness ADME Medicinal Chemistry

Agrochemical Utility: Insecticidal Activity Against Key Agricultural Pests

A bipyridine derivative synthesized from 3-chloro-5-(trifluoromethyl)pyridin-2(3H)-one demonstrated extremely high insecticidal activity against a range of agricultural pests, including leafhoppers (Hemiptera), Mamestra brassicae (Lepidoptera), and Culex pipiens pallens (Diptera) [1]. The compound also showed excellent efficacy against insecticide-resistant strains, a critical advantage in integrated pest management programs [2]. While specific LC50 values are not publicly available, the patent literature describes the activity as extremely high compared to existing commercial standards of the time (e.g., organophosphates and carbamates) [3].

Insecticide Crop Protection Resistance Management

Optimal Applications of 3-Chloro-5-(trifluoromethyl)pyridin-2(3H)-one in Drug Discovery and Agrochemical Development


Medicinal Chemistry: JAK1-Selective Inhibitor Development

Given its demonstrated selectivity for JAK1 over ALK and TYK2 (IC50 = 346 nM vs. >10,000 nM and >1,000 nM, respectively) [1], 3-chloro-5-(trifluoromethyl)pyridin-2(3H)-one is an ideal scaffold for designing next-generation JAK1 inhibitors. Researchers can leverage this selectivity to minimize the myelosuppressive effects commonly associated with JAK2 inhibition, making it a promising starting point for treating autoimmune disorders like rheumatoid arthritis, atopic dermatitis, and inflammatory bowel disease [2].

Neuroscience and Oncology: TrkA-Targeted Therapeutics

The potent TrkA inhibition (IC50 = 37.3 nM) exhibited by a derivative of this compound [1] supports its use in developing novel analgesics for chronic pain and targeted therapies for TrkA-driven cancers, such as neuroblastoma and certain breast cancers [2]. The scaffold's favorable physicochemical properties (logP 2.46, PSA 33.1 Ų) suggest good potential for oral bioavailability and blood-brain barrier penetration, which is critical for CNS indications .

Process Chemistry: Cost-Effective Synthesis of Complex Heterocycles

The high-yielding (92%), one-step synthesis from commercially available 2-hydroxy-5-(trifluoromethyl)pyridine [1] makes this compound a cost-effective and reliable building block for process chemistry. Its utility in nucleophilic aromatic substitution reactions allows for the efficient construction of diverse heterocyclic libraries, reducing both time and material costs in lead optimization programs [2].

Agrochemical Research: Novel Insecticides for Resistance Management

The demonstrated insecticidal activity of derivatives against a broad spectrum of pests, including resistant strains [1], positions this compound as a valuable intermediate for developing new crop protection agents. Agrochemical companies can use this scaffold to explore novel modes of action, addressing the urgent need for insecticides that overcome existing resistance mechanisms and reduce environmental impact [2].

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